molecular formula C18H12Br2 B3059234 1,1':4',1''-Terphenyl, 3,3''-dibromo- CAS No. 95918-94-8

1,1':4',1''-Terphenyl, 3,3''-dibromo-

Cat. No. B3059234
CAS RN: 95918-94-8
M. Wt: 388.1 g/mol
InChI Key: QETQWEGTVSXLGL-UHFFFAOYSA-N
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Description

“1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” is a type of terphenyl compound. Terphenyls are aromatic hydrocarbons consisting of three connected benzene rings . The specific compound you’re asking about, “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-”, has bromine atoms attached to the 3 and 3’’ positions .


Molecular Structure Analysis

The molecular structure of “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” consists of three connected benzene rings with bromine atoms attached to the 3 and 3’’ positions . The presence of bromine atoms can significantly alter the physical and chemical properties of the compound, such as its reactivity and polarity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and the nature of the atoms or groups it contains. For “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-”, specific properties like boiling point, critical temperature, and density can be found in the NIST/TRC Web Thermo Tables .

Future Directions

The future directions for “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” could involve its use in the synthesis of new compounds or materials. For example, a similar compound, “1,1’:4’,1’‘-Terphenyl- 3,3’‘,5,5’'-tetracarboxylic acid”, is used as a linker for the synthesis of a metal-organic framework . This suggests that “1,1’:4’,1’‘-Terphenyl, 3,3’'-dibromo-” could potentially be used in similar applications.

properties

IUPAC Name

1,4-bis(3-bromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br2/c19-17-5-1-3-15(11-17)13-7-9-14(10-8-13)16-4-2-6-18(20)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETQWEGTVSXLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455236
Record name 1,1':4',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1':4',1''-Terphenyl, 3,3''-dibromo-

CAS RN

95918-94-8
Record name 1,1':4',1''-Terphenyl, 3,3''-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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